Higher Volume of Distribution Enables Superior Tissue Penetration Compared to Other Cephalosporins
Cefotiam exhibits an apparent volume of distribution (Vd) that is 2 to 3 times higher than that of most other parenteral cephalosporins [1]. In comparative studies, the Varea of cefotiam was determined to be 0.350 ± 0.159 liters/kg and is independent of renal function, whereas typical values for cefazolin and cefuroxime are approximately 0.13-0.17 L/kg [2][3]. This superior distribution is attributed to its excellent aqueous solubility and lower protein binding [1].
| Evidence Dimension | Volume of Distribution (Vd, Varea) |
|---|---|
| Target Compound Data | 0.350 ± 0.159 liters/kg (Varea) [2] |
| Comparator Or Baseline | Most other cephalosporins: ~0.13-0.17 L/kg (e.g., Cefazolin, Cefuroxime) [3] |
| Quantified Difference | 2 to 3 times higher [1] |
| Conditions | Intravenous administration in human subjects with varying renal function |
Why This Matters
For researchers and procurement officers, this translates to a greater capacity for the drug to distribute into tissues and fluids (e.g., kidney, heart, prostate, bile, ascitic fluid), making it a more appropriate choice for models or studies focused on extravascular infections compared to analogs with limited tissue penetration [1].
- [1] Brogard, J. M., et al. Clinical pharmacokinetics of cefotiam. Clinical Pharmacokinetics. 1989 Sep;17(3):163-74. View Source
- [2] Konishi, K., et al. Pharmacokinetics of cefotiam in patients with impaired renal function and in those undergoing hemodialysis. Antimicrobial Agents and Chemotherapy. 1984 Nov;26(5):647-51. View Source
- [3] Nightingale, C. H., et al. Pharmacokinetics and Clinical Use of Cephalosporin Antibiotics. In: Principles and Practice of Infectious Diseases, 8th ed. 2015. (Reference values for cefazolin and cefuroxime Vd). View Source
